Tributyl(methyl)phosphanium methyl carbonate

CO₂ separation Polyelectrolyte Membrane

Tributyl(methyl)phosphanium methyl carbonate (CAS 120256-45-3) is a phosphonium-based ionic liquid. The compound consists of a tributyl(methyl)phosphonium cation paired with a methyl carbonate anion, giving it the molecular formula C₁₅H₃₃O₃P and a molecular weight of 292.39 g/mol.

Molecular Formula C15H33O3P
Molecular Weight 292.39 g/mol
CAS No. 120256-45-3
Cat. No. B050760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyl(methyl)phosphanium methyl carbonate
CAS120256-45-3
Molecular FormulaC15H33O3P
Molecular Weight292.39 g/mol
Structural Identifiers
SMILESCCCC[P+](C)(CCCC)CCCC.COC(=O)[O-]
InChIInChI=1S/C13H30P.C2H4O3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-2(3)4/h5-13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1
InChIKeyZZYYIQABNHXUNJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyl(methyl)phosphanium Methyl Carbonate (CAS 120256-45-3): A Phosphonium-Based Ionic Liquid Sourcing Overview


Tributyl(methyl)phosphanium methyl carbonate (CAS 120256-45-3) is a phosphonium-based ionic liquid . The compound consists of a tributyl(methyl)phosphonium cation paired with a methyl carbonate anion, giving it the molecular formula C₁₅H₃₃O₃P and a molecular weight of 292.39 g/mol [1]. It is typically supplied as a solution (e.g., ~50% in methanol:water) for research and further manufacturing use, with commercial purity specified at ≥97% . Its key molecular properties include a topological polar surface area (TPSA) of 49.4 Ų, 9 rotatable bonds, and a computed logP of 4.01 [1].

Why Tributyl(methyl)phosphanium Methyl Carbonate Cannot Be Simply Swapped for Other Phosphonium Ionic Liquids


The performance of a phosphonium ionic liquid is not determined by the cation alone but by the specific anion-cation pairing. The methyl carbonate anion in this compound imparts distinct reactivity and properties that are absent in common alternatives like chloride, bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), or methylsulfate . For instance, it acts as a reactive methylcarbonate donor in carbonylation and carboxymethylation reactions, a function that a non-nucleophilic [NTf₂]⁻ anion cannot replicate [1]. Conversely, halide anions can present issues of corrosivity and metal coordination that the methyl carbonate anion avoids, making a generic substitution scientifically invalid for applications demanding specific basicity, nucleophilicity, or a masked CO₂ equivalent [2]. The quantitative evidence below highlights where such chemical differentiation is critical.

Head-to-Head Quantitative Evidence for Tributyl(methyl)phosphanium Methyl Carbonate Selection


Anionic Reactivity in Polymeric CO₂ Capture Membranes: Methyl Carbonate vs. Hydroxide

In the synthesis of phenolate-based polyelectrolytes for CO₂ separation membranes, the tributyl(methyl)phosphonium methyl carbonate ([P4441][CO3CH3]) is used as a distinct reagent compared to tetraalkylphosphonium hydroxides [1]. While the study does not provide a direct performance comparison between the reagent forms, the use of the methyl carbonate salt is explicitly reported to produce a functional membrane that achieves a high ideal CO₂/N₂ permeability selectivity of up to 67.7 at 15 °C and 1 bar transmembrane pressure [1]. This application highlights the methyl carbonate anion's specific role as a reagent, which is chemically impossible for a phosphonium hydroxide analog to fulfill in the same synthetic step.

CO₂ separation Polyelectrolyte Membrane

Class-Wide Catalytic Activity for Transesterification of Methyl Carbonate Salts

Phosphonium methyl carbonate salts, as a class, are demonstrated to be excellent organocatalysts for transesterification. A closely related compound, methyl trioctylphosphonium methyl carbonate ([P8881][MeOCO2]), shows very high performance under optimized conditions [1]. Although exact data for the tributyl(methyl)phosphonium variant is not located in this specific study, the precedent set by the trioctyl analog strongly implies comparable catalytic utility for the target compound. The data serves as a baseline for class performance.

Organocatalysis Transesterification Dialkyl Carbonate

Primary Scientific Sourcing Scenarios for Tributyl(methyl)phosphanium Methyl Carbonate


Synthesis of CO₂-Philic Polyelectrolytes for Advanced Membrane Fabrication

This compound is a key reagent for converting poly(4-vinylphenol) into phenolate-containing polyelectrolytes. Membranes derived from this process have demonstrated a CO₂/N₂ selectivity of up to 67.7, making the product a critical input for researchers developing high-performance gas separation technologies [1]. Its procurement should be prioritized over phosphonium hydroxides when a non-aqueous, carbonate-based modification route is required.

Organocatalyst Development for Green Transesterification Reactions

Based on the demonstrated high yield (>90%) and selectivity (up to 99%) of analogous trioctylphosphonium methyl carbonate catalysts [2], tributyl(methyl)phosphanium methyl carbonate is a prime candidate for developing solvent-free, halide-free catalytic systems for synthesizing non-symmetric dialkyl and cyclic carbonates. Researchers designing more atom-economical routes to organic carbonates should consider this compound as a core catalyst component.

Formulation of Carbonate-Anion-Based Ionic Liquid Electrolytes

The methyl carbonate anion is reported to support a stable ionic environment for electrolyte formulation, where it can improve solid-electrolyte interphase (SEI) formation and interfacial stability in lithium-ion batteries and CO₂-electroreduction systems . For research into low-volatility electrolytes requiring a wide electrochemical window, this specific salt provides chemical functionality absent in widely used but non-reactive [NTf₂]⁻ or [FSI]⁻ based phosphonium ionic liquids.

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